molecular formula C8H7ClN2OS B1586477 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 568577-81-1

2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1586477
M. Wt: 214.67 g/mol
InChI Key: NPCDJJHBOSYDKS-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antimicrobial activity . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been designed and synthesized as potential antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminothiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. The chloro compound is then reacted with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be characterized by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives include the reaction of 2-aminothiophene with urea, the reaction with POCl3, and the reaction with pyridine amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” can be determined using various spectroscopic techniques, including 1H and 13C NMR .

Scientific Research Applications

Efficient Synthesis and Microwave Irradiation

A study by Djekou et al. (2006) outlines an efficient synthesis methodology for thiazolopyrimidinones, showcasing the utility of microwave irradiation in chemical synthesis. This technique potentially includes derivatives related to 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, emphasizing rapid synthesis of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Antimicrobial Activity

Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. Their research indicates the potential of derivatives of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one for developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Central Nervous System Depressant Activity

Research by Manjunath et al. (1997) on 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives revealed marked sedative actions, suggesting applications in CNS depressant drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Pyrimidine Chemistry and Drug Design

Rajam et al. (2017) highlighted the importance of pyrimidine chemistry in drug design, focusing on the structural characterization and potential drug action based on molecular recognition processes involving hydrogen bonding. This could include derivatives of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Insecticidal and Fungicidal Activities

Zhu and Shi (2011) reported on the synthesis of pyridine derivatives exhibiting moderate insecticidal and fungicidal activities. This research indicates the potential for chemical derivatives to be used in agricultural applications (Zhu & Shi, 2011).

Future Directions

The future directions for the study of “2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their antimicrobial activity, as well as investigation of their potential as antitubercular agents .

properties

IUPAC Name

2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDJJHBOSYDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383235
Record name 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

568577-81-1
Record name 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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